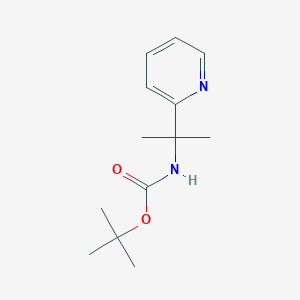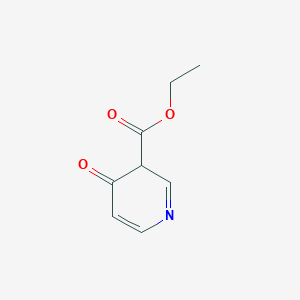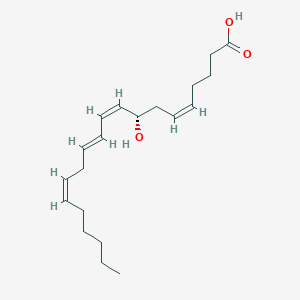
5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- is a complex organic compound that belongs to the family of eicosanoids. These compounds are derived from arachidonic acid and play crucial roles in various physiological and pathological processes. This particular compound is known for its involvement in inflammatory responses and cellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs cytochrome P450 enzymes, which introduce the hydroxyl group at the desired position. Chemical synthesis may involve the use of specific reagents such as osmium tetroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes using bioreactors. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications.
化学反应分析
Types of Reactions
5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of the original compound, which may have different biological activities and applications.
科学研究应用
5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex eicosanoids.
Biology: Studied for its role in cellular signaling and inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and other conditions.
Industry: Utilized in the production of pharmaceuticals and research reagents.
作用机制
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to activate certain receptors and enzymes involved in inflammatory responses. The hydroxyl group plays a crucial role in its binding affinity and activity. The exact pathways may involve the activation of signaling cascades such as the Ras/MAP kinase pathway, leading to various cellular responses.
相似化合物的比较
Similar Compounds
Arachidonic Acid: A precursor to 5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)-, involved in similar biological processes.
20-Hydroxy-5,8,11,14-Eicosatetraenoic Acid: Another hydroxylated derivative with distinct biological activities.
8®-Hydroxy-5,9,11,14-Eicosatetraenoic Acid: A stereoisomer with different spatial configuration and potentially different biological effects.
Uniqueness
5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- is unique due to its specific hydroxylation pattern and configuration, which confer distinct biological activities and therapeutic potential. Its role in inflammatory responses and cellular signaling makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
(5Z,8S,9Z,11E,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9+,14-11-,16-13-/t19-/m1/s1 |
InChI 键 |
NLUNAYAEIJYXRB-FHBXLWLHSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C/C=C\[C@H](C/C=C\CCCC(=O)O)O |
规范 SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


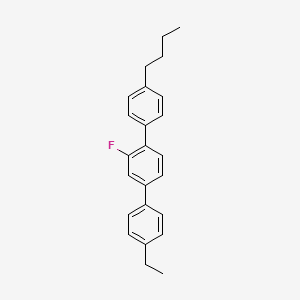
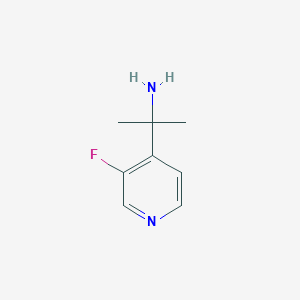

![1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12336045.png)
![N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide](/img/structure/B12336053.png)
![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
![3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
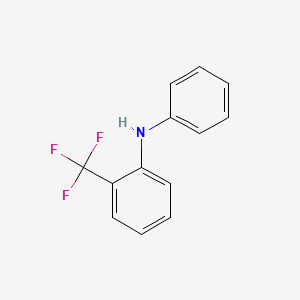
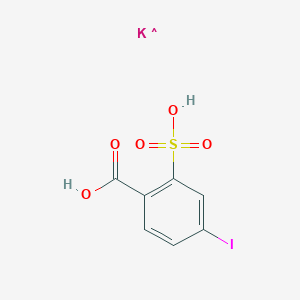
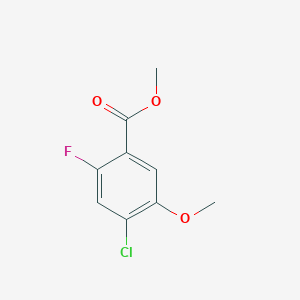
![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
![2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B12336086.png)
